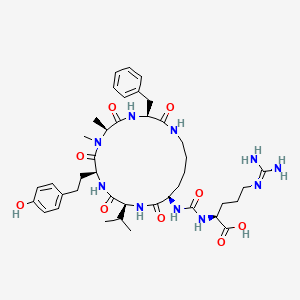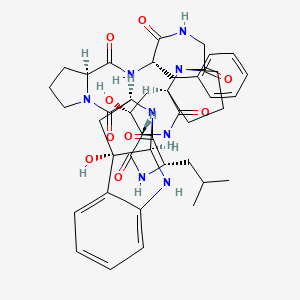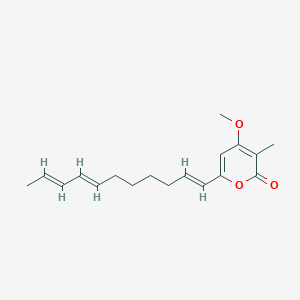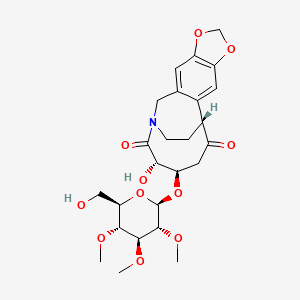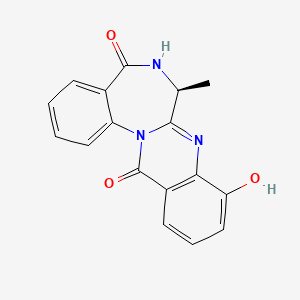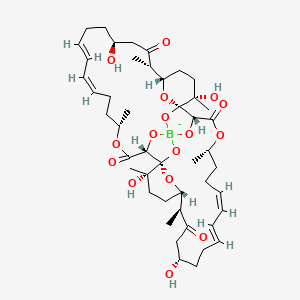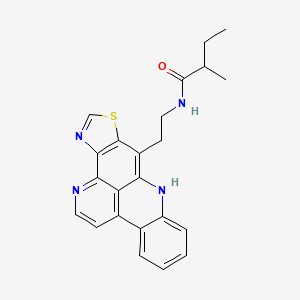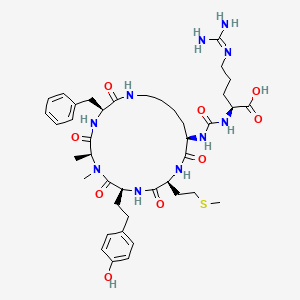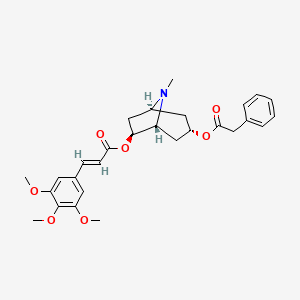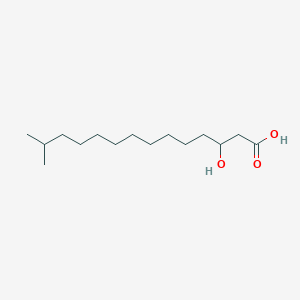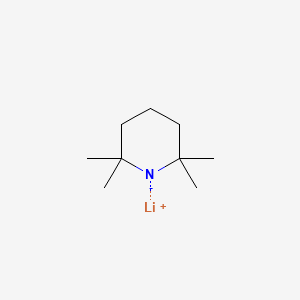
Macrosphelide G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrosphelide G is a natural product found in Aplysia kurodai and Periconia byssoides with data available.
Applications De Recherche Scientifique
1. Synthesis and Structural Studies
- Macrosphelide G has been a subject of interest in synthetic chemistry. A notable achievement includes the total synthesis of (+)-macrosphelide G from chemoenzymatic reaction products, demonstrating a significant accomplishment in organic synthesis (Nakamura, Ono, & Shida, 2002).
- Furthermore, studies have elucidated the absolute stereostructures of macrosphelides, including macrosphelide G, using spectroscopic analyses and chemical transformations. This is crucial for understanding their molecular configuration and potential biological applications (Yamada et al., 2001).
2. Biological Activity and Potential Therapeutic Applications
- Macrosphelide G, like other macrosphelides, is known for its potential as a cell-cell adhesion inhibitor. This property is significant in the context of cancer research, as it might impact tumor growth and metastasis by affecting cell adhesion mechanisms (Matsuya & Nemoto, 2005).
- Additionally, there have been explorations into the design and synthesis of artificial macrosphelides, including macrosphelide G derivatives. These studies aim to enhance their apoptosis-inducing activities, potentially making them effective agents in cancer therapy (Matsuya et al., 2009).
3. Advances in Synthetic Methods
- Significant progress has been made in the development of efficient synthetic routes for macrosphelide G and its analogs. These advancements not only facilitate the study of macrosphelides' biological activities but also open up avenues for creating more potent derivatives (Paek, 2015).
Propriétés
Nom du produit |
Macrosphelide G |
|---|---|
Formule moléculaire |
C16H22O7 |
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
(4R,7E,9R,10S,13E,16S)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |
InChI |
InChI=1S/C16H22O7/c1-10-5-4-6-14(18)23-12(3)13(17)7-8-15(19)22-11(2)9-16(20)21-10/h4,6-8,10-13,17H,5,9H2,1-3H3/b6-4+,8-7+/t10-,11+,12-,13+/m0/s1 |
Clé InChI |
QTVMZKJQTJNPJL-VCPJVSAUSA-N |
SMILES isomérique |
C[C@H]1C/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@@H](CC(=O)O1)C)O)C |
SMILES canonique |
CC1CC=CC(=O)OC(C(C=CC(=O)OC(CC(=O)O1)C)O)C |
Synonymes |
macrosphelide G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



